Welcome to the BenchChem Online Store!
molecular formula C8H3IN2S B8462044 5-Iodothieno[3,2-b]pyridine-6-carbonitrile

5-Iodothieno[3,2-b]pyridine-6-carbonitrile

Cat. No. B8462044
M. Wt: 286.09 g/mol
InChI Key: SSYNZZGEQOWHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04593099

Procedure details

A solution of 5 g of 5-chlorothieno[3,2-b]pyridine-6-carbonitrile, 10 g of sodium iodide and 1 ml of concentrated hydrochloric acid in 70 ml of acetonitrile was heated at reflux for 65 hours. The mixture was then poured into water and the resulting solid was separated by filtration. The solid was recrystallized from acetone to give 5-iodothieno[3,2-b]pyridine-6-carbonitrile as white needles melting at about 190°-191° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]2[CH:8]=[CH:9][S:10][C:5]2=[CH:4][C:3]=1[C:11]#[N:12].[I-:13].[Na+].Cl.O>C(#N)C>[I:13][C:2]1[N:7]=[C:6]2[CH:8]=[CH:9][S:10][C:5]2=[CH:4][C:3]=1[C:11]#[N:12] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=C2C(=N1)C=CS2)C#N
Name
Quantity
10 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 65 hours
Duration
65 h
CUSTOM
Type
CUSTOM
Details
the resulting solid was separated by filtration
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from acetone

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=C2C(=N1)C=CS2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.